molecular formula C26H56Sn2 B12512587 tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane

tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane

Cat. No.: B12512587
M. Wt: 606.1 g/mol
InChI Key: VNKOWRBFAJTPLS-UHFFFAOYSA-N
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Description

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is an organotin compound with the molecular formula C26H56Sn2. It is a colorless to yellow liquid that is soluble in organic solvents. This compound is used in various organic synthesis reactions due to its ability to act as a source of tin radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane can be synthesized through the reaction of tributyltin hydride with vinyl stannane under specific conditions. The reaction typically involves the use of a palladium catalyst and proceeds via a Stille coupling reaction .

Industrial Production Methods

Industrial production of this compound involves the large-scale application of the Stille coupling reaction. This method ensures high yield and purity of the compound, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane involves the generation of tin radicals. These radicals can participate in various organic reactions, including radical cyclizations and reductions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is unique due to its ability to participate in a wide range of organic reactions, making it a versatile reagent in organic synthesis. Its stability and reactivity under various conditions also set it apart from other organotin compounds .

Properties

IUPAC Name

tributyl(2-tributylstannylethenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKOWRBFAJTPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56Sn2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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